molecular formula C17H13ClN2O3 B11763895 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one

4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one

Katalognummer: B11763895
Molekulargewicht: 328.7 g/mol
InChI-Schlüssel: OFRVMQQOHMYWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a dihydropyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorophenyl-4’-nitrophenyl ether
  • 4-Chloro-4’-nitrobenzophenone
  • 4-Chlorophenyl phosphorodichloridate

Uniqueness

4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one stands out due to its unique combination of functional groups and the resulting chemical properties

Eigenschaften

Molekularformel

C17H13ClN2O3

Molekulargewicht

328.7 g/mol

IUPAC-Name

4-(4-chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C17H13ClN2O3/c18-14-5-1-11(2-6-14)13-9-16(19-17(21)10-13)12-3-7-15(8-4-12)20(22)23/h1-9,13H,10H2,(H,19,21)

InChI-Schlüssel

OFRVMQQOHMYWPT-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.